![molecular formula C21H26BrNO B1660638 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide CAS No. 80677-48-1](/img/structure/B1660638.png)
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide
概要
説明
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide is a chemical compound known for its unique bicyclic structure. It is often used in pharmaceutical research and has applications in various scientific fields. This compound is a derivative of benztropine, which is known for its anticholinergic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions.
Introduction of the Benzhydryloxy Group: The benzhydryloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .
化学反応の分析
Types of Reactions
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the bicyclic core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce various reduced bicyclic derivatives .
科学的研究の応用
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide has several scientific research applications:
作用機序
The mechanism of action of 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and thereby reducing cholinergic activity. This mechanism is similar to that of benztropine, which is used to treat Parkinson’s disease and other neurological conditions .
類似化合物との比較
Similar Compounds
Benztropine: A well-known anticholinergic agent used in the treatment of Parkinson’s disease.
Atropine: Another anticholinergic compound with similar pharmacological properties.
Scopolamine: Used for its anticholinergic effects, particularly in the treatment of motion sickness.
Uniqueness
3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide is unique due to its specific bicyclic structure, which imparts distinct pharmacological properties. Its ability to interact with cholinergic receptors makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.BrH/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENFKJORSPHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80677-48-1 | |
| Record name | NSC63912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[11-[3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B1660555.png)
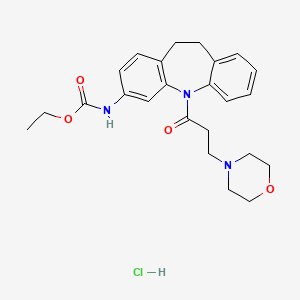
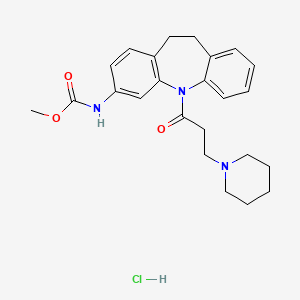
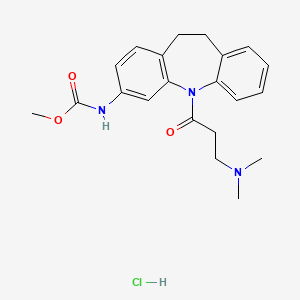
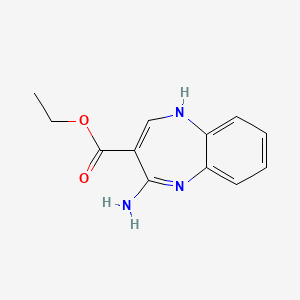
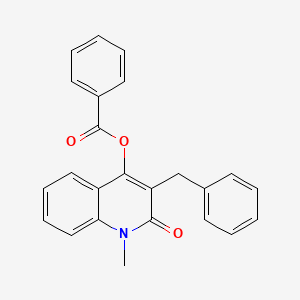

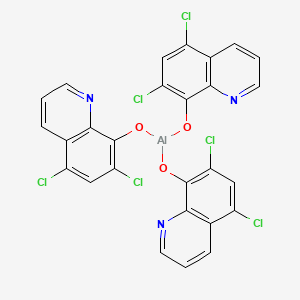

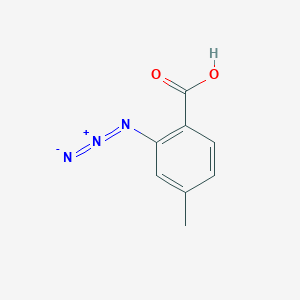
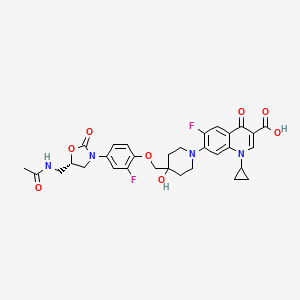

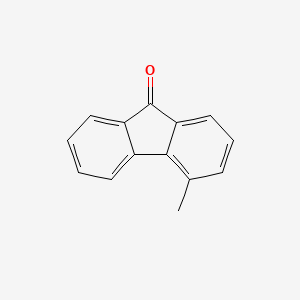
![5-Imino-4-[(4-methylphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B1660577.png)
